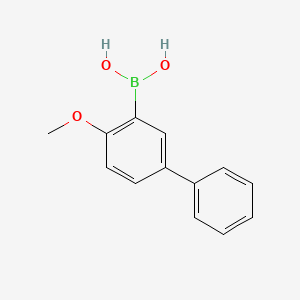

(2-Methoxy-5-phenylphenyl)boronic acid

説明

(2-Methoxy-5-phenylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a methoxy group at the ortho position and a phenyl substituent at the para position relative to the boronic acid moiety. Boronic acids are widely employed in medicinal chemistry, materials science, and catalysis due to their reversible diol-binding properties and tunable Lewis acidity .

特性

分子式 |

C13H13BO3 |

|---|---|

分子量 |

228.05 g/mol |

IUPAC名 |

(2-methoxy-5-phenylphenyl)boronic acid |

InChI |

InChI=1S/C13H13BO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |

InChIキー |

XMLWFNOAIKVBHS-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=C1)C2=CC=CC=C2)OC)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-phenylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions: (2-Methoxy-5-phenylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: DMF, toluene, ethanol

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Phenols

Esterification: Boronic esters

科学的研究の応用

(2-Methoxy-5-phenylphenyl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (2-Methoxy-5-phenylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Table 1: Comparative pKa and Binding Constants

| Compound | pKa | Glucose Association Constant (M⁻¹) | Reference |

|---|---|---|---|

| 4-MCPBA | ~9.2 | 0.5–1.0 | |

| Phenylboronic acid | ~8.8 | 0.3–0.7 | |

| Diphenylborinic acid | N/A | 10–100 (vs. boronic acids) |

Note: Borinic acids (R1R2B(OH)) show higher diol-binding affinity than boronic acids, attributed to reduced steric hindrance and optimized geometry .

Pharmacological Activity

Antiproliferative Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .

- Boronic acid-containing proteasome inhibitors (e.g., Bortezomib analogs) exhibit selective antagonism by EGCG, highlighting moiety-specific interactions .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。